2-(3-chlorophenoxy)-N-(5-nitropyridin-2-yl)propanamide
Overview
Description
2-(3-chlorophenoxy)-N-(5-nitropyridin-2-yl)propanamide is a synthetic organic compound that features a chlorophenoxy group and a nitropyridinyl group
Scientific Research Applications
2-(3-chlorophenoxy)-N-(5-nitropyridin-2-yl)propanamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Agricultural Chemistry: Possible use as a herbicide or pesticide.
Materials Science: Utilization in the synthesis of advanced materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(5-nitropyridin-2-yl)propanamide typically involves the following steps:
Formation of 3-chlorophenoxypropanamide: This can be achieved by reacting 3-chlorophenol with 2-bromopropanamide under basic conditions.
Nitration of Pyridine: The nitration of pyridine to form 5-nitropyridine can be carried out using a mixture of nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the 3-chlorophenoxypropanamide with 5-nitropyridine under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Reduction: 2-(3-aminophenoxy)-N-(5-aminopyridin-2-yl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)-N-(5-nitrophenyl)propanamide: Similar structure but with a nitrophenyl group instead of a nitropyridinyl group.
2-(3-chlorophenoxy)-N-(5-aminopyridin-2-yl)propanamide: Similar structure but with an aminopyridinyl group instead of a nitropyridinyl group.
Uniqueness
The presence of both a chlorophenoxy group and a nitropyridinyl group in 2-(3-chlorophenoxy)-N-(5-nitropyridin-2-yl)propanamide may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(5-nitropyridin-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4/c1-9(22-12-4-2-3-10(15)7-12)14(19)17-13-6-5-11(8-16-13)18(20)21/h2-9H,1H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSJIYKPVQUEGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)[N+](=O)[O-])OC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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